Magnesium 3-ethoxy-3-oxopropanoate

Descripción general

Descripción

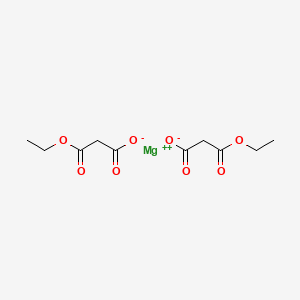

Magnesium 3-ethoxy-3-oxopropanoate, also known by its IUPAC name magnesium 3-ethoxy-3-oxopropanoate, is a coordination compound . It has a molecular weight of 286.52 and is typically found in a white to yellow solid form . The compound has gained attention in scientific research due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular formula of Magnesium 3-ethoxy-3-oxopropanoate is C10H14MgO8 . The InChI code for the compound is 1S/2C5H8O4.Mg/c21-2-9-5(8)3-4(6)7;/h22-3H2,1H3,(H,6,7);/q;;+2/p-2 .Physical And Chemical Properties Analysis

Magnesium 3-ethoxy-3-oxopropanoate is a white to yellow solid . It has a molecular weight of 286.52 .Aplicaciones Científicas De Investigación

Biodegradable Materials and Biomedical Applications

Magnesium and its alloys have been extensively researched for their potential in biodegradable materials, particularly in biomedical applications. Magnesium's superior biocompatibility and excellent biomechanical compatibility make it a promising candidate for medical implants. However, its rapid degradation in physiological environments requires careful management to ensure clinical efficacy. Polymeric coatings, such as those made from polylactic acid (PLA), poly(lactic-co-glycolic) acid (PLGA), and others, have been developed to improve corrosion resistance and biocompatibility of magnesium alloys, potentially applicable to magnesium 3-ethoxy-3-oxopropanoate if used in similar contexts (Li et al., 2018).

Orthopedic Applications

In orthopedic applications, magnesium-based bioceramics, including magnesium phosphates and silicates, have been investigated for their use in bone cements, scaffolds, and implant coatings. These materials leverage magnesium's role in biological processes, such as enzyme activation and cell proliferation, to support bone regeneration and healing. The chemistry and properties of these magnesium-containing compounds suggest potential areas of application for magnesium 3-ethoxy-3-oxopropanoate in developing advanced engineering materials for medical use (Nabiyouni et al., 2018).

Nanotechnology and Advanced Materials

Magnesium oxide nanoparticles, for instance, highlight the versatility of magnesium-based materials in various applications, including industry, agriculture, and medicine. The unique properties of magnesium oxide, such as its nontoxicity and environmental friendliness, underscore the potential of magnesium compounds in creating nanostructured materials for advanced technological applications. These insights could inform research and development strategies for magnesium 3-ethoxy-3-oxopropanoate, particularly in exploring its nanostructured forms for diverse applications (Hornak, 2021).

Environmental and Industrial Applications

The application of magnesium-based materials extends beyond biomedical uses, touching upon environmental and industrial sectors. For instance, magnesium alloys have been explored for their use in automotive components, driven by the need for lightweight materials that contribute to fuel efficiency and reduced environmental impact. The development of coatings and alloying techniques to improve the mechanical and corrosion resistance properties of magnesium alloys could also be relevant for magnesium 3-ethoxy-3-oxopropanoate, especially if it exhibits similar properties and applications (Kulekci, 2008).

Propiedades

IUPAC Name |

magnesium;3-ethoxy-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWUPYHFVYOPNV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium 3-ethoxy-3-oxopropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)